molecular formula C40H34O4P2S B2462190 Synphos CAS No. 503538-68-9

Synphos

Cat. No.: B2462190
CAS No.: 503538-68-9
M. Wt: 672.72
InChI Key: IGVBQLNJILQDOM-UHFFFAOYSA-N
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Description

Synphos is an atropisomeric diphosphine ligand that has gained significant attention in the field of asymmetric catalysis. It is known for its high catalytic performance in various homogeneous metal-catalyzed asymmetric reactions. This compound, along with its analogues, has been extensively studied for its applications in C-H and C-C bond-forming processes and the synthesis of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Synphos involves the preparation of enantiomerically pure diphosphines. One of the key synthetic routes includes the use of transition metal-catalyzed reactions to achieve high enantioselectivity. For instance, the Ru-Synphos-catalyzed enantioselective hydrogenation of trisubstituted enamides is a notable method . The reaction conditions typically involve the use of cationic ruthenium complexes under controlled hydrogen pressure and temperature .

Industrial Production Methods

In industrial settings, this compound can be synthesized by modifying platinum nanoclusters with the chiral ligand this compound. These modified nanoclusters are then embedded in silica to form a heterogeneous catalyst . This method allows for the large-scale production of this compound while maintaining its catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Synphos include:

Uniqueness of this compound

This compound is unique due to its narrow dihedral angle and strong basicity, which provide excellent enantioselectivities in asymmetric hydrogenation reactions. Its complementary stereoelectronic properties compared to Difluorophos make it a versatile ligand in various catalytic processes .

Properties

IUPAC Name

[5-(6-diphenylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMCOFXEPNHXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of Synphos?

A1: this compound has the molecular formula C40H32O4P2 and a molecular weight of 638.63 g/mol. []

Q2: How is the optical purity of this compound determined?

A2: The optical purity is assessed by oxidizing this compound to its bisphosphine oxide (Synphoso) using hydrogen peroxide. The resulting mixture is then analyzed by HPLC using a Chiralcel OD-H column with a hexane/isopropanol eluent. []

Q3: Is there a notable difference in 31P-NMR spectra between free this compound and this compound bound to Pt nanoclusters?

A3: Yes, 31P-NMR studies show a significant downfield shift in the phosphorus signal upon binding of this compound to platinum nanoclusters. This shift indicates a change in the electronic environment of the phosphorus atoms due to coordination with platinum. []

Q4: What is the primary application of this compound in chemistry?

A5: this compound is primarily used as a chiral ligand in transition metal-catalyzed asymmetric reactions, facilitating the synthesis of enantiomerically enriched compounds. []

Q5: Which transition metals are commonly used with this compound in catalysis?

A6: this compound has demonstrated compatibility and effectiveness with a range of transition metals, including rhodium, ruthenium, iridium, palladium, and copper, in various catalytic applications. [, , , , , , , , , ]

Q6: What types of reactions are effectively catalyzed by metal complexes with this compound?

A7: this compound-metal complexes are highly efficient catalysts for a broad range of asymmetric reactions, including hydrogenation of alkenes, ketones, imines, enamides, and β-keto esters, as well as conjugate addition reactions, Pauson-Khand reactions, dearomative reductive Heck reactions, and allene synthesis. [, , , , , , , , , , , , , ]

Q7: Can you give a specific example of a biologically relevant molecule synthesized using this compound?

A8: Yes, this compound has been successfully employed in the enantioselective synthesis of various biologically important molecules. One example is the synthesis of the C15-C30 subunit of the cytotoxic macrolide dolabelide A, achieved through ruthenium-Synphos-mediated asymmetric hydrogenation reactions. []

Q8: How does the presence of hydrogen affect the rhodium-catalyzed hydrosilylation of ketones using this compound as a ligand?

A9: Studies have shown that hydrogen pressure significantly influences the outcome of rhodium-catalyzed hydrosilylation of ketones with this compound as the ligand. While not consumed as a stoichiometric reagent, hydrogen significantly accelerates the reaction rate and can even enhance enantioselectivity in solvents like THF, diethyl ether, or toluene. Interestingly, in CH2Cl2, hydrogen pressure can lead to the formation of products with opposite absolute configuration compared to reactions conducted under argon. []

Q9: How does this compound compare to other chiral diphosphine ligands like BINAP in ruthenium-catalyzed asymmetric hydrogenations?

A10: In ruthenium-catalyzed asymmetric hydrogenations, this compound generally exhibits a wider substrate scope and higher enantioselectivity compared to BINAP. This enhanced performance is attributed to this compound's unique structural features, such as its dihedral angle and electronic properties, which contribute to a more selective interaction with substrates. [, ]

Q10: Have molecular modeling studies been performed on this compound?

A11: Yes, molecular modeling studies have been employed to calculate the dihedral angle of this compound, providing insights into its conformational preferences and their impact on its catalytic activity and selectivity. These studies help rationalize the observed enantioselectivity in ruthenium-mediated hydrogenation reactions. []

Q11: How do modifications to the this compound structure affect its catalytic properties?

A12: Modifications to the this compound structure, particularly by introducing electron-withdrawing groups, can significantly impact its catalytic properties. For instance, the introduction of trifluoromethyl groups led to the development of (R)-3,5-diCF3-Synphos and (R)-p-CF3-Synphos, which exhibit enhanced activity in rhodium-catalyzed asymmetric 1,4-addition reactions at room temperature. []

Q12: How do the steric and electronic properties of this compound and its analogues influence the enantioselectivity of palladium-catalyzed allene synthesis?

A13: Studies on the palladium-catalyzed enantioselective synthesis of allenes revealed that both the steric and electronic properties of this compound and its analogues significantly affect the reaction's efficiency and enantioselectivity. Ligands with varying steric bulk and electronic characteristics lead to significant differences in yield and enantiomeric ratios, highlighting the importance of ligand optimization for specific transformations. []

Q13: What is the impact of incorporating bulky trimethylgermanyl groups on the this compound scaffold?

A14: The introduction of bulky trimethylgermanyl groups, as seen in TMG-Synphos, significantly enhances dispersion interactions with substrates. This modification results in improved enantioselectivity in copper-catalyzed hydroboration reactions, especially with challenging 1,1-disubstituted alkenes. Computational studies confirmed that these bulky groups lead to favorable dispersion interactions with the substrate, contributing to the enhanced selectivity. []

Q14: How does the dihedral angle of this compound and Difluorphos affect the enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions?

A15: this compound and Difluorphos, possessing narrower dihedral angles compared to BINAP, demonstrate superior enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions. This observation emphasizes the critical role of ligand conformation in controlling the stereochemical outcome of these reactions. []

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